molecular formula C6H7NO2 B127442 4-aminobenzene-1,2-diol CAS No. 13047-04-6

4-aminobenzene-1,2-diol

Cat. No.: B127442
CAS No.: 13047-04-6
M. Wt: 125.13 g/mol
InChI Key: KDHUXRBROABJBC-UHFFFAOYSA-N
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Description

4-aminobenzene-1,2-diol, also known as 4-Amino-1,2-benzenediol, is an organic compound with the molecular formula C6H7NO2. It is a derivative of catechol, featuring an amino group at the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-aminobenzene-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 4-nitrocatechol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

4-aminobenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-aminobenzene-1,2-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-aminobenzene-1,2-diol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The compound can act as a ligand, binding to metal ions and forming complexes that are useful in catalysis and other applications .

Comparison with Similar Compounds

4-aminobenzene-1,2-diol stands out due to its specific structure and the resulting chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-aminobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHUXRBROABJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156569
Record name 4-Aminocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13047-04-6
Record name 4-Aminocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13047-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013047046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminocatechol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-nitrocatechol (310 mg, 2.0 mmol) in methanol (20 mL) is added hydrazine (200 μL) and a catalytic amount of Raney-Nickel (50 mg). The reaction mixture is left to stir at ambient temperature for 16 hours. The solution is then filtered over celite to remove Raney-Nickel and the filtrate evaporated to dryness. The 3,4-dihydroxyaniline thus produced is used as such for the next reaction.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aminobenzene-1,2-diol
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Reactant of Route 6
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Customer
Q & A

Q1: How does 4-Aminocatechol contribute to the toxicity of certain mushrooms?

A1: 4-Aminocatechol is not inherently present in toxic mushrooms like Agaricus bisporus but is generated through a metabolic pathway. [, ] The mushroom initially contains gamma-L-glutaminyl-4-hydroxybenzene, which undergoes enzymatic hydroxylation and oxidation to form gamma-L-glutaminyl-3,4-benzoquinone. This compound can then non-enzymatically transform into 2-hydroxy-4-iminoquinone (also known as 2-hydroxy-4-imino-2,5-cyclohexadiene-1-one), which shares identical spectral properties with the air-oxidized form of 4-aminocatechol. [] Furthermore, the action of gamma-glutamyl transpeptidase (GGTP) on gamma-L-glutaminyl-3,4-dihydroxybenzene, another intermediate in this pathway, directly releases 4-aminocatechol. [] This compound is prone to autoxidation, generating free radicals that contribute to cellular damage, particularly targeting sulfhydryl groups. []

Q2: What is the role of gamma-glutamyl transpeptidase (GGTP) in the toxicity associated with 4-Aminocatechol?

A2: GGTP plays a crucial role in activating the toxic pathway of 4-Aminocatechol. Studies utilizing a non-cleavable analog, N2-methyl-gamma-glutaminyl-3,4-dihydroxybenzene (MeGDHB), demonstrated significantly reduced toxicity compared to the parent compound, gamma-L-glutaminyl-3,4-dihydroxybenzene (GDHB). [] This difference arises because GGTP can cleave GDHB, releasing free 4-Aminocatechol, while MeGDHB remains resistant to GGTP cleavage. Consequently, the absence of free 4-Aminocatechol in the case of MeGDHB significantly reduces toxicity, highlighting GGTP's pivotal role in mediating the toxic effects. []

Q3: Can you describe the chemical structure and characteristics of 4-Aminocatechol?

A3: 4-Aminocatechol, also known as 4-aminobenzene-1,2-diol, has the molecular formula C6H7NO2. While specific spectroscopic data from these studies is limited, research utilizing electron spin resonance (ESR) spectroscopy has been conducted to analyze the free radicals generated during the oxidation of 4-Aminocatechol. [] This technique provides valuable insights into the structural dynamics and properties of these reactive species, which are relevant to understanding the compound's toxicity.

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